1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine
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Overview
Description
1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine is a complex organic compound characterized by the presence of bromine atoms and a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine typically involves the reaction of 4-bromobenzaldehyde with 2-methyl-guanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential to modulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)amine: Similar in structure but lacks the guanidine group.
1,2-Bis(4-bromophenyl)ethane: Contains a similar bromophenyl structure but differs in the central linkage.
Uniqueness
1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine is unique due to the presence of both bromophenyl and guanidine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
81728-05-4 |
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Molecular Formula |
C15H15Br2ClN4 |
Molecular Weight |
446.57 g/mol |
IUPAC Name |
1-[bis(4-bromophenyl)methylideneamino]-2-methylguanidine;hydrochloride |
InChI |
InChI=1S/C15H14Br2N4.ClH/c1-19-15(18)21-20-14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11;/h2-9H,1H3,(H3,18,19,21);1H |
InChI Key |
XHMAPVKNZVDILW-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)NN=C(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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